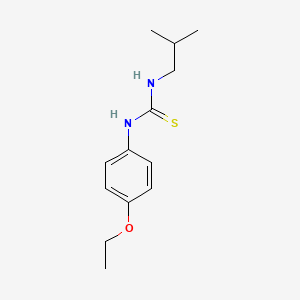
N-(4-ethoxyphenyl)-N'-isobutylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-isobutylthiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that play a crucial role in immune response, inflammation, and pain. A-438079 has been widely studied for its potential therapeutic applications in various diseases related to immune and inflammatory responses.
作用機序
N-(4-ethoxyphenyl)-N'-isobutylthiourea acts as a selective antagonist of P2X7 receptors, blocking their activation by ATP. P2X7 receptors are expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of inflammasomes, which contribute to inflammation and tissue damage. By blocking P2X7 receptor activation, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by immune cells. It can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response. In addition, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce the activation of microglia, which play a role in neuroinflammation and neuropathic pain.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype. It has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, N-(4-ethoxyphenyl)-N'-isobutylthiourea also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea. One potential direction is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for diseases related to immune and inflammatory responses. Another direction is the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in combination with other drugs, such as immunomodulators or anti-inflammatory agents. This could enhance its therapeutic efficacy and reduce potential side effects. Finally, the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in clinical trials could provide valuable information on its safety and efficacy in humans.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-isobutylthiourea involves several steps, including the reaction of 4-ethoxyaniline with isobutyl isocyanate, followed by the reaction with thiourea. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of N-(4-ethoxyphenyl)-N'-isobutylthiourea.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, rheumatoid arthritis, and cancer. In preclinical studies, N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to reduce inflammation, pain, and tissue damage in animal models of these diseases.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-4-16-12-7-5-11(6-8-12)15-13(17)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKQWHLHKFWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylpropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
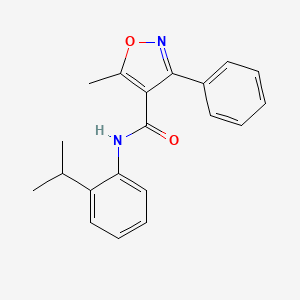
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
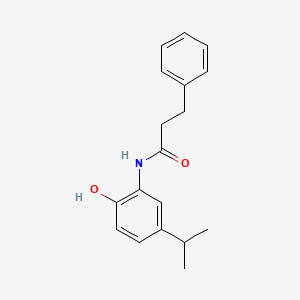
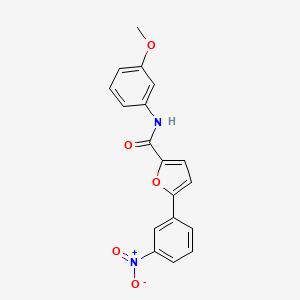
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
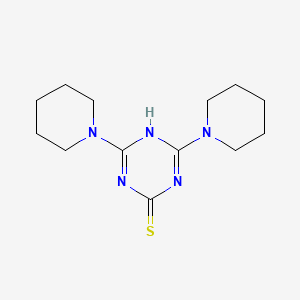
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)